BenchChemオンラインストアへようこそ!

8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione

Medicinal Chemistry ADME Optimization Lipophilicity Engineering

Select this specific 8-chloro-1,1-dioxide benzothiazepine (CAS 1599059-56-9) to eliminate late-stage oxidation chemistry and the metabolic liability of thioether analogs. The pre-installed sulfone and 8-chloro substituent deliver a balanced LogP (1.93) and TPSA (46.17 Ų)—quantitatively differentiated from the unsubstituted dioxide (CAS 1545047-60-6) and the thioether (CAS 150395-08-7). Directly procure the metabolically stable, fragment-sized core (MW 231.70, H_Acceptors=3) validated in calcium channel blocker, CNS, and IBAT inhibitor programs.

Molecular Formula C9H10ClNO2S
Molecular Weight 231.7 g/mol
CAS No. 1599059-56-9
Cat. No. B1493683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione
CAS1599059-56-9
Molecular FormulaC9H10ClNO2S
Molecular Weight231.7 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)Cl)S(=O)(=O)NC1
InChIInChI=1S/C9H10ClNO2S/c10-8-4-3-7-2-1-5-11-14(12,13)9(7)6-8/h3-4,6,11H,1-2,5H2
InChIKeyIWGCYGCYYWOIGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione (CAS 1599059-56-9): Structural Identity and Procurement Profile


8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione (CAS 1599059-56-9) is a heterocyclic small molecule belonging to the benzothiazepine 1,1-dioxide subclass, characterized by a seven-membered thiazepine ring fused to a benzene core, bearing an 8-chloro substituent and a sulfone (1,1-dioxide) functional group . With a molecular formula of C9H10ClNO2S and a molecular weight of 231.70 g/mol, this compound is supplied as a research-grade building block at a minimum purity of 95% by reputable chemical vendors . The benzothiazepine scaffold is recognized as a privileged structure in medicinal chemistry, forming the pharmacophoric core of marketed cardiovascular drugs including diltiazem, clentiazem, and siratiazem, and serving as a versatile starting point for the synthesis of bioactive molecules targeting calcium channels, bile acid transporters, and CNS receptors [1].

Why Generic Substitution Is Not Viable for 8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione in Structure-Activity-Driven Research


Benzothiazepine derivatives cannot be treated as interchangeable building blocks because even single-atom modifications at the 8-position or oxidation state of the sulfur atom produce pronounced shifts in lipophilicity, polar surface area, and hydrogen-bonding capacity—parameters that directly govern membrane permeability, target binding, and metabolic stability [1]. The 8-chloro substituent and the 1,1-dioxide sulfone group in this compound each independently modulate key physicochemical descriptors relative to the unsubstituted benzothiazepine 1,1-dioxide (CAS 1545047-60-6) and the non-oxidized 8-chloro-benzothiazepine thioether (CAS 150395-08-7). Substituting any of these analogs into a synthetic route or biological assay optimized for the target compound would introduce uncontrolled variability in LogP, TPSA, and hydrogen-bond acceptor count, potentially invalidating structure–activity relationship (SAR) conclusions or yielding false-negative screening results [2]. The quantitative evidence below documents these critical differences.

Quantitative Differentiation Evidence: 8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione vs. Closest Analogs


LogP Lipophilicity Advantage Over the Unsubstituted Benzothiazepine 1,1-Dioxide Core

The 8-chloro substituent in the target compound (CAS 1599059-56-9) confers a 0.6534 log unit increase in computed octanol-water partition coefficient (LogP) relative to the unsubstituted benzothiazepine 1,1-dioxide (CAS 1545047-60-6), which lacks any substituent on the fused benzene ring . This translates to an approximately 4.5-fold increase in lipophilicity, as each LogP unit corresponds to a roughly 10-fold change in partition coefficient. Both compounds share identical TPSA (46.17 Ų), hydrogen-bond donor/acceptor counts (1/3), and rotatable bond count (0), isolating the LogP shift as a direct consequence of the chloro substituent.

Medicinal Chemistry ADME Optimization Lipophilicity Engineering

Polar Surface Area (TPSA) and Hydrogen Bonding Differentiation from the Non-Oxidized Thioether Analog

The 1,1-dioxide (sulfone) oxidation state in the target compound produces a 284% increase in topological polar surface area (TPSA) and adds one hydrogen-bond acceptor relative to the corresponding thioether analog 8-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine (CAS 150395-08-7), which bears the identical 8-chloro substitution pattern but has sulfur in the sulfide (-S-) oxidation state . The sulfone group also reverses the LogP trend: the target compound's LogP (1.93) is 1.32 units lower than the thioether's LogP (3.25), yielding an approximately 21-fold reduction in lipophilicity despite the shared 8-chloro substituent.

Drug Design Solubility Optimization Metabolic Stability

Molecular Weight Increment as a Vector for Enhanced Target Residence Time and Metabolic Stability

Relative to the unsubstituted benzothiazepine 1,1-dioxide core (MW 197.25), the 8-chloro substitution in the target compound adds 34.45 g/mol (a 17.5% mass increase), while the sulfone group relative to the thioether adds 32.00 g/mol (a 16.0% mass increase) . When compared against the thioether analog (MW 199.70), the combined chloro + sulfone modifications in the target compound (MW 231.70) yield a net 32.00 g/mol increase, attributable solely to the two oxygen atoms of the sulfone group.

Fragment-Based Drug Discovery Lead Optimization Pharmacokinetics

8-Chloro Substitution: Class-Level Pharmacological Precedent from 1,5-Benzothiazepine Cardiovascular Agents

In a systematic structure–activity relationship (SAR) study of halogen-substituted 1,5-benzothiazepine derivatives, the 8-chloro analog—specifically compound (+)-2b—was identified as the most potent member of the series across vertebral blood flow, coronary blood flow, and antihypertensive activity endpoints, and was advanced to clinical evaluation as a cerebral vasodilating and antihypertensive agent [1]. While this study was performed on non-oxidized 1,5-benzothiazepines (thioether series), the consistent superiority of the 8-chloro substitution pattern across multiple cardiovascular functional assays provides class-level evidence that 8-chloro substitution on the benzothiazepine core is a pharmacologically validated vector for cardiovascular activity.

Cardiovascular Pharmacology Calcium Channel Blockers Structure-Activity Relationship

Optimal Research and Procurement Application Scenarios for 8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione


Fragment-Based and Scaffold-Hopping Drug Discovery for Cardiovascular Ion Channel Targets

With a molecular weight of 231.70 g/mol—firmly within fragment space (MW < 300)—and a LogP of 1.93 that resides in the optimal range for oral bioavailability , this compound serves as an ideal fragment starting point for calcium channel blocker (CCB) programs. The 8-chloro substituent is pharmacologically validated by the clinical-stage 1,5-benzothiazepine derivative clentiazem (the 8-chloro analog of diltiazem), while the sulfone group provides additional hydrogen-bond acceptor capacity (H_Acceptors = 3) that can be exploited for target engagement beyond what the thioether scaffold offers (H_Acceptors = 2, TPSA = 12.03) . Fragment growing from this core could target L-type or T-type calcium channels, leveraging the established benzothiazepine pharmacophore [1].

Ileal Bile Acid Transporter (IBAT/ASBT) Inhibitor Lead Generation

Benzothiazepine 1,1-dioxide derivatives have been extensively patented as hypolipidemic agents acting via IBAT inhibition, with key pharmacophoric elements including the 1,1-dioxide sulfone, a substituted benzene ring, and lipophilic substituents at the 3- and 5-positions of the thiazepine ring [2]. The target compound provides the core 1,1-dioxide benzothiazepine scaffold with a chloro substituent at the 8-position (LogP = 1.9293, TPSA = 46.17 Ų), offering a pre-validated starting point for SAR exploration around the 3- and 5-positions. In contrast, the unsubstituted dioxide core (LogP = 1.2759) or the thioether analog (LogP = 3.2477, TPSA = 12.03) would require additional optimization steps to achieve the balanced lipophilicity–polarity profile that the target compound already provides .

CNS-Penetrant Benzothiazepine Derivative Development

The target compound's computed LogP of 1.93 falls within the established optimal range for CNS drug penetration (LogP 1.5–3.5), and its TPSA of 46.17 Ų is well below the 60–70 Ų threshold generally associated with poor brain penetration . Relative to the thioether analog (LogP = 3.2477, TPSA = 12.03), the target compound offers a more balanced CNS multiparameter optimization (MPO) profile, with reduced lipophilicity that may lower the risk of non-specific binding and phospholipidosis. The 1,4-benzothiazepine scaffold has established preclinical precedent as a template for anticonvulsant and neuroprotective agents [3], and the 8-chloro-1,1-dioxide variant provides a differentiated entry point for programs targeting epilepsy, stroke, or neurodegenerative disorders.

Metabolic Stability Optimization via Sulfone Incorporation in Lead Series

A well-recognized limitation of thioether-containing drug candidates is their susceptibility to cytochrome P450-mediated S-oxidation, which can generate multiple metabolites and complicate pharmacokinetic profiling. The target compound's pre-oxidized sulfone (1,1-dioxide) state eliminates this metabolic soft spot [4]. For medicinal chemistry teams progressing a benzothiazepine lead series, direct procurement of the 1,1-dioxide building block bypasses the need for late-stage oxidation chemistry and provides a metabolically more stable core relative to the thioether analog (CAS 150395-08-7). The trade-off—a 284% increase in TPSA and a 1.32 log unit decrease in LogP versus the thioether —can be quantitatively factored into lead optimization strategies, enabling more predictable multiparameter optimization.

Quote Request

Request a Quote for 8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.